5-Bromo-6-fluoropyrazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, on the pyrazolo[1,5-a]pyridine ring. It is a white to yellow powder or crystalline substance and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoropyrazolo[1,5-a]pyridine typically involves the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts or direct fluorination of the pyrazole ring with N–F reagents . One common method includes the use of Selectfluor reagent for the fluorination of heterocyclic compounds . The reaction conditions often involve room temperature or slightly elevated temperatures, and the reactions are carried out in solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods ensure high purity and yield of the compound, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like palladium catalysts. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger heterocyclic compounds with enhanced properties.
Scientific Research Applications
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoropyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
- 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine
- Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
5-Bromo-6-fluoropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1427382-82-8 |
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Molecular Formula |
C7H4BrFN2 |
Molecular Weight |
215.02 g/mol |
IUPAC Name |
5-bromo-6-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5-1-2-10-11(5)4-7(6)9/h1-4H |
InChI Key |
QXYOQEILHSBYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CN2N=C1)F)Br |
Origin of Product |
United States |
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